molecular formula C37H42N2O4 B12454702 methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B12454702
M. Wt: 578.7 g/mol
InChI Key: IMQXVDFAEYSWIE-UHFFFAOYSA-N
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Description

Methyl 4-[14-(4-tert-butylphenyl)-9-hexanoyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-10-yl]benzoate is a complex organic compound characterized by its unique structure and diverse applications. This compound contains a combination of aromatic rings, nitrogen atoms, and ester functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[14-(4-tert-butylphenyl)-9-hexanoyl-12-oxo-2,9-diazatricyclo[9400(3),?]pentadeca-1(11),3,5,7-tetraen-10-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[14-(4-tert-butylphenyl)-9-hexanoyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-10-yl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-[14-(4-tert-butylphenyl)-9-hexanoyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-10-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[14-(4-tert-butylphenyl)-9-hexanoyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-10-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[14-(4-tert-butylphenyl)-9-hexanoyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-10-yl]benzoate stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C37H42N2O4

Molecular Weight

578.7 g/mol

IUPAC Name

methyl 4-[9-(4-tert-butylphenyl)-5-hexanoyl-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C37H42N2O4/c1-6-7-8-13-33(41)39-31-12-10-9-11-29(31)38-30-22-27(24-18-20-28(21-19-24)37(2,3)4)23-32(40)34(30)35(39)25-14-16-26(17-15-25)36(42)43-5/h9-12,14-21,27,35,38H,6-8,13,22-23H2,1-5H3

InChI Key

IMQXVDFAEYSWIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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